molecular formula C23H20N6O B10928177 1,6-dimethyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,6-dimethyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10928177
M. Wt: 396.4 g/mol
InChI Key: HYXJJWKKCNXXLO-UHFFFAOYSA-N
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Description

1,6-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1,6-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1,6-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,6-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 1,6-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • Naphthalene derivatives
  • Pyrazole derivatives
  • Pyridine derivatives

Uniqueness

1,6-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H20N6O

Molecular Weight

396.4 g/mol

IUPAC Name

1,6-dimethyl-N-[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H20N6O/c1-15-10-20(21-12-24-28(2)22(21)26-15)23(30)27-18-11-25-29(14-18)13-17-8-5-7-16-6-3-4-9-19(16)17/h3-12,14H,13H2,1-2H3,(H,27,30)

InChI Key

HYXJJWKKCNXXLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=CN(N=C3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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